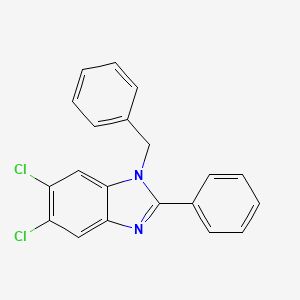

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides. This similarity allows them to interact easily with biological systems, making them valuable in various therapeutic applications .

Preparation Methods

The synthesis of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride and 2,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function . In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

2-Phenylbenzimidazole: Known for its antimicrobial and antiproliferative activities.

5,6-Dichlorobenzimidazole: Exhibits similar biological activities but with different potency and selectivity.

1-Benzyl-2-phenylbenzimidazole: Used in the development of materials with unique electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Biological Activity

1-Benzyl-5,6-dichloro-2-phenyl-1H-benzimidazole (BDC) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BDC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide-ranging biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural features of these compounds significantly influence their biological efficacy. The presence of electron-donating groups and hydrophobic moieties enhances their interactions with biological targets, leading to improved activity profiles .

Antimicrobial Activity

BDC has demonstrated significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, BDC exhibited notable activity comparable to standard antibiotics such as gentamicin. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Comparable to amikacin |

| Escherichia coli | 4 | Comparable to gentamicin |

| Methicillin-resistant S. aureus | 4 | Comparable to amikacin |

Anticancer Activity

BDC has shown promising anticancer activity in various cell lines. A study reported that BDC induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases. The compound's lipophilic nature is believed to facilitate its penetration into cell membranes, enhancing its cytotoxic effects. For example, in the MDA-MB-231 breast cancer cell line, BDC exhibited an IC50 value indicating significant antiproliferative activity .

Anti-inflammatory Effects

Research indicates that BDC possesses anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation markers in animal models. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

The biological activity of BDC can be attributed to several mechanisms:

- Interaction with DNA : BDC may intercalate into DNA strands, disrupting replication processes and inducing apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can stimulate ROS production, leading to oxidative stress that triggers cell death pathways.

- Enzyme Inhibition : BDC has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression .

Study 1: Antimicrobial Efficacy

A recent study synthesized various benzimidazole derivatives, including BDC, and evaluated their antimicrobial activities against multiple strains. Results indicated that BDC was among the most effective compounds tested, particularly against resistant strains like MRSA.

Study 2: Anticancer Properties

In a detailed investigation into the anticancer effects of BDC on breast cancer cells (MDA-MB-231), researchers reported that treatment with BDC led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .

Properties

CAS No. |

920507-83-1 |

|---|---|

Molecular Formula |

C20H14Cl2N2 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

1-benzyl-5,6-dichloro-2-phenylbenzimidazole |

InChI |

InChI=1S/C20H14Cl2N2/c21-16-11-18-19(12-17(16)22)24(13-14-7-3-1-4-8-14)20(23-18)15-9-5-2-6-10-15/h1-12H,13H2 |

InChI Key |

KSBSBUWSVSKZAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CC=C4)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.